molecular formula C14H16N2O3S B12863596 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester

4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester

Cat. No.: B12863596
M. Wt: 292.36 g/mol
InChI Key: LSHQMTNKBJVOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoic acid ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine-2-thione derivatives .

Mechanism of Action

The mechanism of action of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C14H16N2O3S/c1-3-16-12(17)9-20-14(16)15-11-7-5-10(6-8-11)13(18)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

LSHQMTNKBJVOCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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